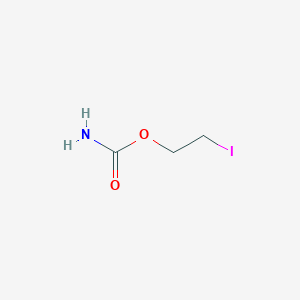

2-Iodoethyl carbamate

Description

Significance as a Building Block in Complex Molecular Synthesis

The synthetic utility of 2-iodoethyl carbamate (B1207046) scaffolds stems from their bifunctional nature. They possess a reactive carbon-iodine bond, making them excellent electrophiles for substitution reactions, and a carbamate group, which is a stable and reliable protecting group for an amine. This dual functionality allows for the strategic construction of complex molecules.

Researchers have utilized these building blocks in a variety of synthetic contexts. For instance, iodoalkyl carbamates are instrumental in the synthesis of orthogonally protected 2-aminodiols, which are valuable synthons for heterocyclic chemistry. researchgate.net The process often involves the iodination of a precursor alcohol, demonstrating the compound's role as a reliable intermediate. researchgate.net In the pursuit of complex natural products, tert-butyl N-(2-iodoethyl)carbamate has been explored as a precursor for organozinc reagents in coupling reactions, such as in synthetic approaches towards the Amaryllidaceae alkaloid (+)-maritidine. soton.ac.uk

Furthermore, the reactivity of the iodide allows for its use in forming various heterocyclic systems. Iodine-mediated carbamate annulation provides a stereoselective pathway to synthesize substituted pyrrolidines and piperidines, core structures in many pharmaceuticals. nih.gov This cyclization is believed to proceed through an iodoamine intermediate. nih.gov The compound also serves as a key intermediate in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers and other complex molecules designed for applications in medicinal chemistry. ambeed.comnih.gov For example, it has been used in the nucleophilic substitution to prepare amine intermediates for the synthesis of potent and bioavailable AKT kinase degraders. nih.gov These applications underscore the role of 2-iodoethyl carbamates as crucial intermediates, enabling the assembly of intricate molecular frameworks. scbt.com

Table 1: Examples of Synthetic Applications of 2-Iodoethyl Carbamate Derivatives

| Derivative | Application | Resulting Structure/Compound | Reference |

|---|---|---|---|

| tert-Butyl N-[(1R)-1-[(tert-butyldiphenylsilyloxy)methyl]-2-iodoethyl]carbamate | Synthesis of orthogonally protected aminodiols | Polyfunctionalized synthons for heterocyclic chemistry | researchgate.net |

| tert-Butyl N-(2-iodoethyl)carbamate | Attempted Negishi coupling in total synthesis | Intermediate for (+)-maritidine synthesis | soton.ac.uk |

| General Iodoalkyl Carbamates | I(2)-mediated carbamate annulation | Pyrrolidines and piperidines | nih.gov |

Classification and Structural Context within Carbamate Chemistry

This compound belongs to the class of organic compounds known as carbamates, or urethanes. nih.gov Structurally, carbamates are esters of carbamic acid and are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom (-NHC(=O)O-). This functional group can be considered a hybrid of an ester and an amide, which imparts significant chemical stability. nih.govresearchgate.net Carbamates are widely used as protecting groups for amines in organic synthesis and are key structural motifs in many therapeutic agents. nih.govnih.gov

The this compound scaffold is specifically classified as an alkyl iodide and a bifunctional molecule. ambeed.combldpharm.com The presence of the iodine atom on the ethyl chain makes it a potent alkylating agent, susceptible to nucleophilic attack. The carbamate nitrogen is typically protected, for example with a tert-butyloxycarbonyl (Boc) group, to prevent self-reaction and to allow for its controlled deprotection at a later synthetic stage. nih.gov The ability to modulate properties by substituting the N- and O-termini of the carbamate group offers significant opportunities in the design of new molecules. nih.govresearchgate.net

Table 2: Physicochemical Properties of this compound and a Key Derivative

| Property | This compound | tert-Butyl N-(2-iodoethyl)carbamate | Reference |

|---|---|---|---|

| CAS Number | 94392-36-6 | 122234-46-2 | nih.govechemi.com |

| Molecular Formula | C3H6INO2 | C7H14INO2 | nih.govechemi.com |

| Molecular Weight | 214.99 g/mol | 271.10 g/mol | nih.govechemi.com |

| Hydrogen Bond Donor Count | 1 | 1 | echemi.comaablocks.com |

| Hydrogen Bond Acceptor Count | 2 | 2 | echemi.comaablocks.com |

| Rotatable Bond Count | 2 | 4 | echemi.comaablocks.com |

Evolution of Academic Interest in Iodoethyl Carbamate Scaffolds

Academic and industrial interest in carbamates has grown substantially over the past few decades, driven largely by their utility in medicinal chemistry and materials science. nih.govwosjournals.com Initially valued as stable protecting groups in peptide synthesis, the role of carbamates has expanded significantly. researchgate.net They are now recognized as critical components in drug design, often serving as stable isosteres or surrogates for peptide bonds, which enhances the metabolic stability and cell permeability of drug candidates. nih.govresearchgate.net

Within this broader trend, iodoethyl carbamate scaffolds have carved out a specific and important niche. Their emergence as popular synthetic intermediates parallels the increasing demand for complex, functionalized molecules in drug discovery. nih.gov Early applications may have focused on more fundamental transformations, but recent literature highlights their use in increasingly sophisticated contexts. Research from the early 2010s demonstrates their application in stereoselective cyclization reactions to form heterocycles like azasugars and in the synthesis of functionalized building blocks. researchgate.netnih.gov

More recently, the focus has shifted towards their application in constructing highly complex and targeted therapeutic modalities. Their use in the synthesis of PROTACs and potent kinase inhibitors showcases their relevance in cutting-edge chemical biology and medicinal chemistry. ambeed.comnih.gov The evolution of their use from simple intermediates to key components in the synthesis of complex, high-value molecules reflects a broader trend in organic chemistry towards efficiency, modularity, and the development of powerful synthetic tools for addressing challenges in medicine and biology. scbt.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

94392-36-6 |

|---|---|

Molecular Formula |

C3H6INO2 |

Molecular Weight |

214.99 g/mol |

IUPAC Name |

2-iodoethyl carbamate |

InChI |

InChI=1S/C3H6INO2/c4-1-2-7-3(5)6/h1-2H2,(H2,5,6) |

InChI Key |

UYCIUCIKUGYNBR-UHFFFAOYSA-N |

Canonical SMILES |

C(CI)OC(=O)N |

Origin of Product |

United States |

Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Iodoethyl Carbamate

Nucleophilic Substitution Reactions Involving the Iodo Group

The presence of an iodine atom, a good leaving group, makes the ethyl chain of 2-Iodoethyl carbamate (B1207046) susceptible to nucleophilic attack. This reactivity is fundamental to its application in forming new carbon-heteroatom bonds.

Formation of Carbon-Heteroatom Bonds (e.g., with Amines, Thiols)

2-Iodoethyl carbamate readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines and thiols, to form carbon-nitrogen and carbon-sulfur bonds, respectively. cas.cn These reactions are crucial for introducing the ethyl carbamate moiety into different molecular frameworks.

The reaction with amines, both primary and secondary, leads to the formation of N-substituted 2-aminoethyl carbamates. cas.cn This process typically occurs under basic conditions to neutralize the hydrogen iodide formed as a byproduct. The choice of base and solvent can influence the reaction's efficiency. Similarly, thiols react with this compound to yield S-alkylated products, which are valuable intermediates in various synthetic pathways. cas.cn The reactivity of the iodo group is enhanced by the electron-withdrawing nature of the adjacent carbamate group, facilitating the substitution process. cymitquimica.com

| Nucleophile | Product | Bond Formed |

| Primary Amine (R-NH₂) | R-NH-CH₂CH₂-NH-C(O)OR' | C-N |

| Secondary Amine (R₂NH) | R₂N-CH₂CH₂-NH-C(O)OR' | C-N |

| Thiol (R-SH) | R-S-CH₂CH₂-NH-C(O)OR' | C-S |

Oxidative and Reductive Transformations

The iodo group in this compound can participate in both oxidative and reductive transformations. While specific studies focusing solely on this compound are limited, the general reactivity of alkyl iodides provides insight into its potential transformations.

Reductive dehalogenation of the iodo group can be achieved using various reducing agents, such as hydride reagents or through catalytic hydrogenation, to yield ethyl carbamate. google.com This reaction effectively removes the iodine atom, which can be a strategic step in a multi-step synthesis.

Oxidative reactions at the iodo group are less common but can be achieved using strong oxidizing agents. More relevant are oxidative coupling reactions where the C-I bond is cleaved. Furthermore, the generation of alkyl radicals from alkyl iodides through photoredox catalysis opens up a wide range of C-C and C-heteroatom bond-forming reactions. acs.org

Hydrolysis of the Carbamate Moiety: Kinetic and Mechanistic Insights

The carbamate functional group in this compound is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield 2-iodoethanol (B1213209), an amine (or ammonia), and carbon dioxide. researchgate.net The rate and mechanism of this hydrolysis are influenced by pH and the presence of catalysts.

Under basic conditions, the hydrolysis of carbamates can proceed through two primary mechanisms: a bimolecular acyl-carbon cleavage (BAC2) mechanism or an elimination-addition (E1cB) mechanism. nih.gov In the BAC2 mechanism, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the carbamate. nih.govresearchgate.net The E1cB mechanism involves the deprotonation of the carbamate nitrogen followed by the elimination of the leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed. nih.gov The operative mechanism is dependent on the structure of the carbamate and the reaction conditions. For many N-monosubstituted carbamates, the hydrolysis proceeds through the formation of an isocyanate intermediate. researchgate.net

Kinetic studies of carbamate hydrolysis often show a dependence on the concentration of hydroxide ions, indicating a base-catalyzed process. nih.govresearchgate.net The rate of hydrolysis is also influenced by the electronic properties of the substituents on the carbamate.

Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., N-Boc-protected anilines)

Palladium catalysts are widely used to couple alkyl halides with various partners. caltech.educore.ac.uk While direct examples with this compound and N-Boc-protected anilines are not extensively documented, the principles of palladium-catalyzed cross-coupling suggest its feasibility. For instance, palladium-catalyzed reactions are used for the synthesis of N-aryl carbamates by coupling aryl halides with alcohols and a cyanate (B1221674) source. nih.govorganic-chemistry.org A related transformation could potentially involve the coupling of this compound with organometallic reagents derived from N-Boc-protected anilines.

A plausible reaction would involve the oxidative addition of the C-I bond of this compound to a Pd(0) complex, followed by transmetalation with an organometallic derivative of an N-Boc-protected aniline (B41778) and subsequent reductive elimination to form the C-C coupled product.

| Coupling Partner | Catalyst System | Product Type |

| Organoborane (Suzuki) | Pd(0) / Ligand | Alkylated Product |

| Organozinc (Negishi) | Pd(0) or Ni(0) / Ligand | Alkylated Product |

| Organotin (Stille) | Pd(0) / Ligand | Alkylated Product |

Exploration of Other Transition Metal Catalyses (e.g., Negishi coupling attempts)

The Negishi coupling, which utilizes organozinc reagents and a palladium or nickel catalyst, is a powerful tool for forming C-C bonds. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction of this compound with an organozinc reagent in the presence of a suitable palladium or nickel catalyst could provide a direct route to functionalized alkyl carbamates. nih.gov

The catalytic cycle for a Negishi coupling typically involves:

Oxidative addition of the alkyl iodide to the low-valent metal center (Pd(0) or Ni(0)).

Transmetalation of the organic group from the organozinc reagent to the metal center.

Reductive elimination of the coupled product, regenerating the catalyst. libretexts.org

While successful Negishi couplings with alkyl iodides are well-established, attempts with specific substrates like this compound may face challenges such as side reactions or catalyst inhibition. ifmo.ru The presence of the carbamate group could potentially influence the reaction's outcome by coordinating to the metal center.

Intramolecular Cyclization Processes of this compound

The presence of both a nucleophilic carbamate group and an electrophilic carbon-iodine bond within the same molecule allows this compound and its derivatives to readily undergo intramolecular cyclization. These reactions are pivotal in the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. The regioselectivity and stereoselectivity of these cyclizations are often influenced by the reaction conditions, the nature of the substituents, and the specific intermediates formed during the reaction.

Haliranium/Halirenium Ion-Mediated Cyclofunctionalizations

In derivatives of this compound containing an unsaturated moiety, such as an alkenyl or alkynyl group, the reaction can proceed through a haliranium or halirenium ion intermediate. This process, known as halocyclofunctionalization, is a powerful method for constructing heterocyclic compounds. Current time information in Bangalore, IN.

The generally accepted mechanism for the iodocyclization of an unsaturated carbamate begins with the electrophilic attack of an iodine source (e.g., I₂) on the carbon-carbon double or triple bond. This results in the formation of a cyclic, three-membered iodonium (B1229267) ion (a haliranium ion from an alkene or a halirenium ion from an alkyne). unimi.it This intermediate is highly reactive and susceptible to nucleophilic attack.

The tethered carbamate group can act as an ambident nucleophile, with potential attack from either the nitrogen or the carbonyl oxygen atom. The regioselectivity of the subsequent intramolecular nucleophilic attack (endo vs. exo cyclization) and the site of nucleophilic attack (N vs. O) are influenced by several factors, including the substitution pattern of the unsaturated system, the nature of the protecting group on the carbamate, and the reaction conditions. mdpi.com For instance, the treatment of olefinic N-tosyl carbamates with iodine can lead to either cyclic ureas (N-cyclization) or cyclic carbonates (O-cyclization), with the outcome controllable by adjusting the reaction time. mdpi.com

In many cases, the reaction proceeds via an anti-attack of the nucleophile on the iodonium ion, leading to a high degree of stereocontrol in the final product. mdpi.com The formation of the carbon-iodine bond in the cyclized product offers a valuable handle for further synthetic transformations. unimi.it

A plausible mechanism for the iodocyclization of an N-alkenyl carbamate is depicted below:

Formation of Iodonium Ion: The alkene moiety reacts with an electrophilic iodine species (I⁺) to form a cyclic iodonium ion intermediate.

Intramolecular Nucleophilic Attack: The carbamate's carbonyl oxygen or nitrogen atom attacks one of the carbons of the iodonium ion in an intramolecular SN2 fashion.

Ring Closure: This attack leads to the formation of a five- or six-membered heterocyclic ring. For example, a 5-exo-trig cyclization is a common pathway for N-allyl carbamates, leading to five-membered rings. unimi.itnih.gov

The choice of base can also be critical in directing the cyclization pathway. Strong bases like sodium hydride (NaH) or lithium aluminium tetra(tert-butoxide) (LiAl(Ot-Bu)₄) have been shown to promote N-cyclization of unsaturated carbamates, yielding the corresponding N-cyclized products exclusively. nih.gov

Ring Closure to Heterocyclic Systems (e.g., Oxazolidinones, Oxazines)

The intramolecular cyclization of this compound and its derivatives is a cornerstone for the synthesis of important heterocyclic scaffolds, most notably oxazolidinones and, by extension, oxazines.

Oxazolidinones: 2-Oxazolidinones are a class of five-membered heterocyclic compounds that are prevalent in pharmaceuticals and are used as chiral auxiliaries in asymmetric synthesis. The halo-induced cyclization of unsaturated carbamates is a direct route to functionalized oxazolidinones. researchgate.net For example, the treatment of N-allyl-N'-tosylureas with potassium iodide and hydrogen peroxide can effectively produce 4-iodomethyl-substituted oxazolidinones. unimi.it Similarly, N-Boc protected alkenyl carbamates undergo stereoselective bromocyclocarbamation to yield epoxy oxazolidinones. acs.org

The general strategy involves the intramolecular attack of the carbamate oxygen or nitrogen onto the carbon bearing the halogen. In the case of this compound itself, under basic conditions, the carbamate nitrogen can displace the iodide ion to form a 2-oxazolidinone (B127357) ring.

| Precursor Type | Reagents | Heterocyclic Product | Ref |

| N-Allyl-N'-tosylurea | KI, H₂O₂ | 4-Iodomethyl oxazolidinone | unimi.it |

| N-Ethoxycarbonyl allylcarbamate | I₂, NaH | N-cyclized product (imidazolidinone) | nih.gov |

| ω-Bromoethylamine | Base | 2-Oxazolidinone | |

| N-Boc Alkenyl Oxazolidine | NBS | Epoxy oxazolidine | acs.org |

Oxazines: Tetrahydro-1,3-oxazines are six-membered heterocyclic compounds. Their synthesis from carbamate precursors is also well-established. While direct cyclization of this compound leads to a five-membered ring, the principles can be extended to homologous systems. For instance, N-(3-chloropropyl) amides can be cyclized to form 1,3-oxazines using a fluoride (B91410) salt on a solid support. google.com The reaction of a 1,2,3-substituted 3-aminoalcohol can also yield a 5,6-dihydro-4H-1,3-oxazine compound. google.com The synthesis of 1,3-oxazine-2,4,6-triones from β-aminocrotonates and N-methyliminodicarbonyl chloride has also been reported. clockss.org These examples illustrate that by modifying the length of the alkyl chain bearing the halogen, access to six-membered oxazine (B8389632) rings is feasible.

Radical-Mediated Reaction Pathways (e.g., C-I Bond Activation)

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate a carbon-centered radical. This reactivity opens up a variety of radical-mediated reaction pathways, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are often initiated by radical initiators, light (photoredox catalysis), or transition metals. uni-regensburg.denih.gov

The key step in these pathways is the generation of a β-carbamoylethyl radical via the homolytic cleavage of the C-I bond. This radical can then participate in various subsequent reactions, most notably intramolecular cyclizations onto a tethered π-system (e.g., an alkene or alkyne).

Atom Transfer Radical Cyclization (ATRC): A prominent example of this reactivity is atom transfer radical cyclization (ATRC). In this process, a radical is generated from an alkyl halide, which then undergoes an intramolecular cyclization. The resulting cyclized radical abstracts a halogen atom from another molecule of the starting material, propagating a radical chain reaction. mdpi.comnih.gov

For substrates related to this compound, such as N-alkenyl iodoacetamides, this process has been studied in detail. The α-carbamoyl radical generated can undergo regioselective cyclization. nih.govnih.gov The regioselectivity (e.g., 5-exo vs. 6-endo) can often be controlled by the substitution pattern and reaction conditions. Lewis acids, for example, have been shown to promote efficient and regioselective 9-endo iodine-atom-transfer radical cyclization of N-(hex-5-enyl)-2-iodoalkanamides. nih.gov

A typical ATRC mechanism involving a derivative of this compound would proceed as follows:

Initiation: A radical initiator or a transition metal complex abstracts the iodine atom from the iodoalkyl carbamate, generating an alkyl radical.

Cyclization: The generated radical adds intramolecularly to a tethered unsaturated bond.

Propagation: The newly formed cyclized radical abstracts an iodine atom from a starting material molecule, yielding the cyclized product and regenerating the initial radical species to continue the chain.

| Radical Precursor Type | Initiation Method | Key Intermediate | Reaction Type | Ref |

| Iodoalkyl tert-butyl carbamate | Radical initiator (e.g., AIBN) | Alkyl radical | Free-radical addition | nih.gov |

| N-(alkenyl)iodoacetamide | Lewis acid (BF₃·OEt₂) | α-Carbamoyl radical | Atom Transfer Radical Cyclization (8-endo/7-exo) | nih.gov |

| N-(hex-5-enyl)-2-iodoalkanamide | Lewis acid (BF₃·OEt₂) | α-Carbamoyl radical | Atom Transfer Radical Cyclization (9-endo) | nih.gov |

| Iodoalkyl-tethered unactivated alkene | Metal catalyst | Alkyl radical | Radical cyclization | mdpi.com |

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for generating radicals from alkyl halides, including iodoalkyl carbamates. nih.gov In this approach, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the alkyl iodide. This process can be either reductive or oxidative. For an alkyl iodide, a reductive quenching cycle is common, where the excited photocatalyst reduces the C-I bond, causing its fragmentation into an alkyl radical and an iodide anion. This method avoids the use of stoichiometric and often toxic tin-based reagents traditionally used in radical chemistry. The generated radical can then be used in a variety of synthetic applications, including cyclizations and intermolecular additions. uni-regensburg.denih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 2-Iodoethyl carbamate (B1207046), providing detailed information about the chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the 2-Iodoethyl carbamate molecule. The chemical shifts, signal multiplicities, and coupling constants of the protons offer a definitive fingerprint of its ethyl and carbamate moieties. For the related compound, Benzyl bis(2-iodoethyl)carbamate, ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, which can provide comparative insights. figshare.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to study its fragmentation patterns, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This precision allows for the determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. For instance, HRMS using electrospray ionization (ESI) has been employed to characterize related compounds, offering a methodology applicable to this compound. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of carbamates. It allows for the gentle ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺, which can then be detected by the mass analyzer. This technique has been utilized in the analysis of reaction mixtures containing carbamate derivatives. soton.ac.uk The expected exact mass for this compound (C₃H₆INO₂) is 214.94433 g/mol . echemi.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of carbamates, offering robust separation and quantification. For compounds like this compound, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte between the two phases.

Detailed research findings for the analysis of related carbamate compounds demonstrate common methodological approaches. A typical HPLC setup involves a C18 column, which provides a hydrophobic stationary phase suitable for retaining carbamates. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) (ACN), with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. fujifilm.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to effectively separate compounds with varying polarities. fujifilm.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carbamate functional group exhibits absorbance in the low UV range (e.g., 200-280 nm). researchgate.netsielc.comepa.gov Post-column derivatization can also be used to enhance detection sensitivity, particularly with a fluorescence detector. waters.com

The following table outlines representative HPLC conditions used for the analysis of carbamates, which could be adapted for this compound.

Table 1: Representative HPLC Parameters for Carbamate Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Wakopak® Core C18; Primesep SB; C18 Intersil | researchgate.netfujifilm.comsielc.com |

| Mobile Phase | A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile | fujifilm.com |

| Acetonitrile / Water (e.g., 40/60 or 67/33 v/v) | researchgate.netsielc.com | |

| Flow Rate | 0.3 - 1.0 mL/min | researchgate.netfujifilm.com |

| Column Temp. | 28.5 - 40 °C | researchgate.netfujifilm.com |

| Detection | UV at 200 nm, 205 nm, or 281 nm | researchgate.netfujifilm.comsielc.com |

| Injection Vol. | 10-20 µL | fujifilm.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. UPLC is particularly valuable for analyzing complex mixtures and for trace-level detection of compounds like this compound and its potential metabolites or degradation products. nih.gov

UPLC methods for carbamate analysis often employ sub-2 µm C8 or C18 reversed-phase columns. semanticscholar.org The increased backpressure generated by the smaller particles necessitates specialized UPLC systems capable of handling such conditions. The mobile phases are similar to those used in HPLC, commonly consisting of water and acetonitrile with additives like TFA or acetic acid. waters.comsemanticscholar.org The enhanced efficiency of UPLC allows for shorter run times, often under 10 minutes, without compromising separation quality. waters.com Coupling UPLC with mass spectrometry (UPLC-MS/MS) provides exceptional selectivity and sensitivity, enabling the confirmation and quantification of carbamates at very low concentrations. nih.govnih.gov

The table below summarizes typical UPLC conditions that are applicable for the analysis of this compound.

Table 2: Typical UPLC Parameters for Carbamate Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| System | Waters ACQUITY UPLC H-Class; Dionex Ultimate 3000 | semanticscholar.orgnih.gov |

| Column | C8 or C18 reversed-phase (sub-2 µm particles) | semanticscholar.org |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile/Water mix with 0.1% TFA | semanticscholar.org |

| A: Water with 1% acetic acid; B: Acetonitrile with 1% acetic acid | waters.com | |

| Gradient | Linear gradient (e.g., 5% B to 95% B over minutes) | waters.com |

| Detection | Tandem Mass Spectrometry (MS/MS); Photodiode Array (PDA) | nih.govnih.gov |

| Linearity (R²) | ≥ 0.997 | nih.gov |

| LOD | 0.0072–0.0578 µg/kg (UPLC-MS/MS) | nih.gov |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

While this compound is an achiral molecule, many related carbamate compounds are chiral and require enantioselective analysis. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over HPLC, including faster analysis times and reduced consumption of organic solvents. selvita.comjasco-global.com The primary mobile phase in SFC is supercritical carbon dioxide, often mixed with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695) to adjust solvent strength. researchgate.netnih.gov

The determination of enantiomeric excess (% ee) is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and coated with derivatives like phenylcarbamates, are widely used and highly effective for separating carbamate enantiomers. nih.govacs.org The selection of the specific CSP and the composition of the mobile phase are critical for achieving baseline resolution of the enantiomers. europeanpharmaceuticalreview.com SFC's high efficiency and the low viscosity of the supercritical fluid mobile phase allow for high flow rates and rapid equilibration, making it ideal for high-throughput screening of chiral compounds. selvita.comjasco-global.com Research on cyclic ene-carbamates has demonstrated that SFC using a Chiralcel OJ-H column can effectively determine enantiomeric excess with high precision. acs.org

The following table details representative conditions for chiral separations of carbamates using SFC.

Table 3: Representative SFC Parameters for Chiral Carbamate Separation

| Parameter | Condition | Source(s) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | selvita.comresearchgate.net |

| Modifier | Methanol, Ethanol, or Acetonitrile | nih.govacs.org |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OJ-H, Chiralpak AD-H, Chiralpak IA) | jasco-global.comnih.govacs.org |

| Detection | UV Detector | acs.org |

| Application | Determination of enantiomeric excess (% ee) | acs.org |

| Advantage | Fast analysis, reduced organic solvent use ("Green Chemistry") | selvita.comjasco-global.com |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an essential analytical tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular fingerprint. For this compound, FTIR analysis can confirm the presence of its key structural features: the carbamate group (N-H, C=O, C-O) and the iodoalkyl chain (C-I).

The carbamate group gives rise to several characteristic absorption bands. The N-H stretching vibration (ν) typically appears as a sharp peak in the region of 3300-3400 cm⁻¹. cnr.it The carbonyl (C=O) stretch of the carbamate is a strong, prominent band usually found between 1680 and 1720 cm⁻¹. cnr.it The C-O stretching vibration associated with the carbamate ester linkage is also strong and typically observed around 1250 cm⁻¹. cnr.it Additionally, the N-H bending vibration (δ) can be seen near 1520-1550 cm⁻¹. cnr.it The C-I bond has a stretching vibration that is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, although it can be weak and difficult to observe.

The table below lists the expected FTIR absorption bands for the primary functional groups in this compound.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Source(s) |

|---|---|---|---|---|

| N-H | Stretch (ν) | 3300 - 3400 | Medium-Strong | cnr.it |

| C=O (carbamate) | Stretch (ν) | 1680 - 1720 | Strong | cnr.it |

| N-H | Bend (δ) | 1520 - 1550 | Strong | cnr.it |

| C-O | Stretch (ν) | ~1250 | Strong | cnr.it |

| C-H (aliphatic) | Stretch (ν) | 2850 - 3000 | Medium | cnr.it |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.orgresearchgate.netnih.govdergipark.org.tr DFT calculations are routinely used to predict the ground-state geometry, including bond lengths, bond angles, and dihedral angles, as well as electronic properties like the distribution of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.govdergipark.org.tr

For carbamates, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G* or larger, provide optimized geometries that are generally in good agreement with experimental data where available. researchgate.netnih.govrsc.orgscispace.com The calculations can reveal the degree of planarization of the carbamate (B1207046) group due to the delocalization of the nitrogen lone pair over the carbonyl group, a phenomenon central to its chemical properties. nih.govmissouri.edu

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govgrowingscience.com The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. researchgate.netgrowingscience.com In a molecule like 2-iodoethyl carbamate, the HOMO is typically localized on the iodine atom and the nitrogen-carbonyl system, while the LUMO is often associated with the C-I antibonding orbital, indicating its susceptibility to nucleophilic attack at the carbon atom bearing the iodine.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.22 - 1.24 Å | Slightly longer than a typical ketone C=O due to resonance. |

| C-N Bond Length | ~1.35 - 1.38 Å | Shorter than a typical C-N single bond, indicating partial double bond character from resonance. researchgate.net |

| C-I Bond Length | ~2.14 - 2.18 Å | A relatively long and weak bond, making iodide a good leaving group. |

| O-C-N Bond Angle | ~125° - 127° | Reflects the sp² hybridization of the central carbon. |

| HOMO Energy | ~ -6.0 to -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. growingscience.com |

| LUMO Energy | ~ -0.5 to 1.0 eV | Indicates the energy of the lowest energy unoccupied orbital, a target for nucleophiles. growingscience.com |

| HOMO-LUMO Gap | ~5.5 - 8.5 eV | A larger gap suggests higher kinetic stability. researchgate.netgrowingscience.com |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates that are often too transient to be observed experimentally. For this compound and its analogs, a key reaction is the intramolecular cyclization to form five-membered heterocyclic rings, such as 2-oxazolidinones. This transformation is a powerful tool in organic synthesis.

DFT calculations have been employed to elucidate the mechanism of such cyclizations. For example, in the synthesis of cyclic carbamates from amino alcohols and carbon dioxide, a process that proceeds via a carbamate intermediate, computational studies support an S_N2-type reaction mechanism. researchgate.net Similarly, the halo-induced cyclization of allylcarbamates is believed to follow a related pathway. nd.edu In the case of this compound, the reaction would involve the intramolecular nucleophilic attack of the carbamate nitrogen (or oxygen) onto the electrophilic carbon atom bonded to the iodine.

Computational models of this process typically involve:

Locating the Transition State (TS): The geometry and energy of the transition state for the ring-closing step are calculated. This structure represents the highest energy point along the reaction coordinate.

Calculating Activation Energy: The energy difference between the reactant (a stable conformer of this compound) and the transition state gives the activation barrier (ΔG‡). A lower activation barrier indicates a faster reaction.

Confirming the Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state smoothly connects the reactant and the product (the cyclized intermediate).

These studies reveal that the cyclization is often facilitated by a base, which deprotonates the N-H group of the carbamate, increasing its nucleophilicity and lowering the activation energy for the subsequent intramolecular S_N2 attack. nih.gov

| Step | Description | Computational Insight |

|---|---|---|

| 1. Deprotonation | A base removes the proton from the carbamate nitrogen. | Calculations show this increases the negative charge on the nitrogen, enhancing its nucleophilicity. |

| 2. Transition State Formation | The nitrogen atom attacks the C-I bond, forming a five-membered ring TS. | DFT calculations optimize the TS geometry, showing partial N-C and breaking C-I bonds. nih.gov The calculated activation energy (ΔG‡) quantifies the kinetic feasibility. researchgate.net |

| 3. Product Formation | The C-I bond fully breaks, yielding the iodide ion and the cyclized product. | The overall reaction energy (ΔG_rxn) can be calculated to determine the thermodynamic driving force. |

Prediction of Stereochemical Outcomes and Diastereoselection

When reactions can form multiple stereoisomers, computational chemistry is a powerful predictive tool for determining which isomer will be favored. By calculating the energies of the diastereomeric transition states that lead to different products, chemists can rationalize and predict the stereochemical outcome. The product that forms via the lowest-energy transition state is expected to be the major product, according to the Curtin-Hammett principle.

This approach has been successfully applied to various reactions involving carbamates. For instance, in the synthesis of dendrobatid alkaloids, DFT calculations at the B3LYP/6-31++G(d,p) level were used to analyze the transition state geometries of a key addition step. rsc.orgscispace.com The calculations revealed that the transition state leading to the experimentally observed cis-product was significantly lower in energy (by 8.1 kcal/mol in one study) than the transition state leading to the trans-product, thus explaining the high diastereoselectivity of the reaction. rsc.org

Similarly, in iridium-catalyzed asymmetric allylic substitutions to form chiral carbamates, computational studies have shown that the rate-determining step and its energy can differ for the pathways leading to the (R)- and (S)-enantiomers. nih.govmissouri.edu These differences in activation energy, arising from subtle steric and electronic interactions between the substrate, the chiral ligand, and the catalyst, are responsible for the observed enantioselectivity. nih.govbas.bg For a reaction involving this compound, a similar computational strategy could be used to design a catalytic system that favors the formation of a specific enantiomer or diastereomer.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and its non-covalent interactions with its environment are crucial to its reactivity and function. The carbamate group itself is conformationally interesting due to restricted rotation around the C-N bond, which gives rise to syn and anti rotamers. nih.govnd.edu The anti rotamer is often thermodynamically preferred due to reduced steric and electrostatic repulsion, but the energy difference can be small, leading to a mixture of conformers in solution. nih.govnd.edu

Computational methods, including molecular mechanics (MM) and DFT, are used to explore the potential energy surface of carbamates. missouri.edutandfonline.com These analyses can identify all stable conformers, their relative energies, and the energy barriers for interconversion between them. missouri.eduresearchgate.net For this compound, conformational analysis would focus on the rotation around the C-N, N-C, and C-C bonds to identify the lowest energy structures.

Furthermore, computational chemistry is essential for studying the intermolecular interactions that govern how this compound interacts with other molecules, such as solvents or catalysts. Key interactions include:

Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. Quantum mechanical calculations, often supplemented with Natural Bond Orbital (NBO) analysis, can quantify the strength of these hydrogen bonds and their effect on molecular geometry and reactivity. bas.bgresearchgate.netnih.govnih.gov NBO analysis confirms the presence of stabilizing interactions, such as the delocalization of electron density from a lone pair donor orbital to an antibonding acceptor orbital (e.g., n -> σ*). rsc.orgnih.govnih.gov

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis bases. This is a directional, non-covalent interaction that can play a significant role in molecular recognition and crystal packing.

These computational studies provide a detailed picture of the molecule's behavior, guiding the rational design of experiments and the interpretation of their results. researchgate.netbas.bg

Strategic Applications of 2 Iodoethyl Carbamate in Complex Organic Synthesis

The chemical compound 2-Iodoethyl carbamate (B1207046) is a versatile bifunctional reagent that has found significant utility in advanced organic synthesis. Its structure, featuring a reactive iodo group at one end and a stable, yet modifiable, carbamate group at the other, allows it to serve multiple strategic roles in the construction of complex molecular architectures.

Degradation Pathways and Mechanistic Environmental Studies

Hydrolytic Degradation Under Varied Conditions

Hydrolysis is a key abiotic degradation pathway for many pesticides, including carbamates. iastate.edu The stability of the carbamate (B1207046) ester linkage is highly dependent on the pH of the surrounding aqueous environment. tandfonline.com Generally, carbamate hydrolysis is significantly accelerated under alkaline conditions. iastate.edu

The mechanism of base-catalyzed hydrolysis for carbamates can proceed through two primary pathways. One is a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, known as the BAC2 mechanism. rsc.org An alternative pathway, particularly for N-aryl carbamates, is the E1cB (Elimination Unimolecular conjugate Base) mechanism, which involves the deprotonation of the carbamate nitrogen followed by the elimination of the leaving group to form a reactive isocyanate intermediate. rsc.org This isocyanate is then rapidly hydrolyzed to an amine and carbon dioxide. The predominant mechanism can change based on the specific structure of the carbamate and the nature of the leaving group. rsc.org

While specific kinetic data for 2-iodoethyl carbamate is not available in the reviewed literature, studies on analogous carbamate structures provide insight into its likely behavior. For instance, research on certain salicylanilide (B1680751) carbamates demonstrated significant pH-dependency in their degradation. These compounds were found to be stable in acidic conditions but decomposed in neutral to alkaline environments, following pseudo-first-order kinetics. cuni.cz At a physiological pH of 7.4, one such carbamate exhibited a half-life of approximately 43 hours, which decreased to just 5 hours at pH 8, highlighting the acceleration of hydrolysis with increasing alkalinity. cuni.cz

Interactive Data Table: Hydrolytic Half-life of a Representative Salicylanilide Carbamate at 37°C cuni.cz

Below is an interactive table based on published data for a model carbamate compound. Users can filter the data by pH to see the corresponding degradation half-life.

| pH | Half-life (t₁/₂) in hours |

| 3.0 | No significant decomposition |

| 4.0 | No significant decomposition |

| 5.0 | No significant decomposition |

| 6.0 | 185 ± 68 |

| 7.0 | 64 ± 8 |

| 7.4 | 43 ± 6 |

| 8.0 | 5 ± 2 |

This data represents a model salicylanilide carbamate and is used to illustrate the general principles of pH-dependent hydrolysis for carbamate structures. cuni.cz

Oxidative Degradation Mechanisms (e.g., Ozone-Induced Processes)

Oxidative processes, particularly those involving strong oxidants like ozone (O₃), represent another significant pathway for the degradation of carbamates in the environment, especially in water treatment contexts. mdpi.com Ozone can react with organic compounds through two primary mechanisms that occur simultaneously: direct oxidation and indirect oxidation. mdpi.commdpi.com

Direct oxidation involves the selective, electrophilic reaction of molecular ozone with functional groups in the pesticide that are rich in electrons. mdpi.com For carbamates, this could involve the aromatic rings or other susceptible moieties within the structure.

Indirect oxidation occurs via the action of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.com Ozone decomposes in water to form these radicals, a process that is significantly accelerated in alkaline conditions. mdpi.com The hydroxyl radical is a powerful, non-selective oxidant that can rapidly degrade a wide range of organic contaminants. researchgate.net Studies on the degradation of the carbamate fungicide carbendazim (B180503) by ozone have shown that it is oxidized into intermediates such as 2-aminobenzimidazole. researchgate.net

The efficiency of ozonation can be enhanced by combining it with other processes, such as ultraviolet (UV) radiation. The UV/ozone process generates a higher concentration of hydroxyl radicals, leading to more effective and rapid degradation of pesticides like carbofuran (B1668357). mdpi.com Temperature is another factor that influences ozone-based degradation, as it affects both the solubility of ozone in water and its rate of decomposition into hydroxyl radicals. mdpi.com

Quantum chemical studies into the mechanism of ozone-initiated oxidation of C-H bonds suggest a process of stepwise hydrogen atom abstraction. nih.gov This creates a trihydroxide intermediate which then decomposes to produce alkoxyl and peroxyl radicals, initiating a complex chain of radical reactions that lead to the breakdown of the molecule. nih.gov

Microbially Mediated Biotransformations of Carbamate Structures

Microbial metabolism is recognized as a primary force in the environmental degradation and detoxification of carbamate pesticides. tandfonline.com A diverse array of soil bacteria and fungi have evolved enzymatic pathways to break down these compounds, often using them as a source of carbon and nitrogen. frontiersin.orgupm.edu.my

The most common and critical first step in the microbial degradation of nearly all carbamates is the hydrolysis of the carbamate ester bond. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. iastate.edunih.gov This initial cleavage breaks the parent molecule into three primary components: an alcohol or phenol, methylamine (B109427) (from N-methyl carbamates), and carbon dioxide. nih.gov

The ability to hydrolyze the carbamate linkage is found in a wide variety of microbial genera, including Pseudomonas, Sphingomonas, Micrococcus, Aspergillus, and Trichoderma. frontiersin.org Following the initial hydrolysis, the resulting metabolites are funneled into various cellular metabolic pathways. frontiersin.org For carbamates containing aromatic structures, such as carbaryl (B1668338) and carbofuran, the resulting aromatic alcohols (e.g., 1-naphthol (B170400) from carbaryl) are typically degraded further through pathways involving dihydroxy intermediates. frontiersin.org The methylamine released can be utilized by many microorganisms as a source of both carbon and nitrogen. nih.gov

While this initial hydrolysis step is a form of detoxification, some of the intermediate metabolites, such as 1-naphthol, can still be toxic. nih.gov The ultimate fate and complete mineralization of the pesticide depend on the ability of the microbial community to further degrade these initial products. tandfonline.com

Interactive Data Table: Examples of Carbamate-Degrading Microbial Strains

The following table lists several bacterial strains reported in the literature and the specific carbamate pesticides they are known to degrade, primarily through hydrolysis. Users can sort the table by microorganism or the compound it degrades.

| Microorganism | Carbamate Degraded | Key Enzyme/Pathway |

| Rhizobium sp. AC100 | Carbaryl | Carbamate Hydrolase (CehA) nih.gov |

| Pseudomonas sp. 50432 | Carbofuran | Hydrolytic and Oxidative Pathways frontiersin.org |

| Novosphingobium sp. FND-3 | Carbofuran | Hydrolysis of ester linkage frontiersin.org |

| Sphingomonas sp. CDS-1 | Carbofuran | Operon for carbofuran degradation nih.gov |

| Bacillus sp. | Methomyl | Methomyl Hydrolase nih.gov |

| Various Bacteria | Aldicarb | Oxidative and Hydrolytic routes nih.gov |

Future Research Trajectories for 2 Iodoethyl Carbamate Chemistry

Development of Novel Asymmetric Synthetic Approaches

The synthesis of enantiomerically pure compounds is a paramount objective in modern organic chemistry, particularly in the context of pharmaceutical and materials science. For 2-iodoethyl carbamate (B1207046) derivatives, the development of novel asymmetric synthetic approaches is a key research frontier. Current efforts are focused on moving beyond classical resolution techniques and substrate-controlled methods to catalyst-controlled enantioselective transformations.

A promising strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions involving 2-iodoethyl carbamate precursors. For instance, the enantioselective halofunctionalization of alkenes, a reaction that can lead to chiral iodo-functionalized carbamates, is an active area of investigation. The development of chiral Lewis acids or organocatalysts that can effectively discriminate between enantiotopic faces of a prochiral alkene or a reactive intermediate is crucial. soton.ac.uklboro.ac.uk Research into chiral anion-binding catalysis, where a chiral catalyst interacts with an anionic intermediate, has shown potential for inducing high levels of enantioselectivity in halogenation reactions.

Furthermore, the application of asymmetric transfer hydrogenation (ATH) using chiral catalysts represents another viable route. rsc.org This method could be employed to reduce a prochiral precursor, thereby establishing the desired stereocenter. The design and synthesis of new chiral ligands and catalysts that are tailored for the specific electronic and steric demands of this compound-related substrates will be a significant focus. beilstein-journals.org The exploration of enzymatic catalysis also presents an attractive, environmentally benign approach to achieving high enantioselectivity. rsc.org

Exploration of Underutilized Reaction Manifolds and Catalytic Systems

Beyond established synthetic routes, the exploration of underutilized reaction manifolds and novel catalytic systems holds immense potential for expanding the synthetic utility of this compound. Transition-metal-free coupling reactions, for example, are gaining traction as a more sustainable alternative to traditional metal-catalyzed processes. acs.org These reactions, often promoted by simple bases, could offer new pathways for C-C and C-heteroatom bond formation involving this compound.

The investigation of photoredox catalysis also opens up new avenues. acs.org Visible-light-mediated reactions can proceed under mild conditions and offer unique reactivity patterns that are not accessible through thermal methods. The generation of radical intermediates from this compound under photoredox conditions could enable a range of novel transformations, including additions to unsaturated systems and C-H functionalization reactions.

Moreover, the development of new catalytic systems based on earth-abundant and non-toxic metals is a critical aspect of sustainable chemistry. mdpi-res.com Iron, copper, and zinc-based catalysts are being explored for a variety of organic transformations, and their application to the chemistry of this compound could lead to more economical and environmentally friendly synthetic protocols. mdpi-res.com The unique reactivity of these metals, when harnessed effectively, can lead to the discovery of unprecedented reaction pathways.

Advanced Computational Studies for Predictive Design and Optimization

The integration of advanced computational studies is set to revolutionize the way chemists approach synthetic design and optimization. rsc.org Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. oxfordabstracts.com For the asymmetric synthesis of this compound derivatives, computational modeling can be used to predict the most effective chiral catalyst for a given transformation, thereby reducing the need for extensive empirical screening.

Molecular dynamics simulations can be employed to study the conformational behavior of substrates and catalysts, as well as their interactions in solution. This information is invaluable for understanding the factors that govern reactivity and selectivity. By simulating reaction pathways, chemists can identify potential side reactions and devise strategies to minimize their formation.

Furthermore, machine learning and artificial intelligence are emerging as powerful tools for reaction prediction and optimization. researchgate.net By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the outcome of new transformations with a high degree of accuracy. This predictive power can significantly accelerate the discovery of new synthetic methods for this compound and its derivatives.

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The integration of this compound chemistry into flow chemistry and other sustainable synthesis paradigms is a key area of future research. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. chinesechemsoc.org The synthesis of this compound and its subsequent transformations could be adapted to flow systems, leading to more efficient and scalable processes.

The use of greener solvents, such as water or bio-based solvents, is another important aspect of sustainable synthesis. researchgate.net Research into performing reactions involving this compound in these environmentally benign media will be a priority. Additionally, the development of catalytic systems that can operate efficiently in these solvents is crucial.

Q & A

Q. What are the standard synthetic routes for 2-Iodoethyl carbamate, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound is commonly synthesized via carbamate annulation using iodine (I₂) as a mediator. Key steps include:

- N-Acylation : Reacting an alkenylamine precursor with a carbonyl source (e.g., phosgene derivatives) to form the carbamate backbone.

- Iodocyclization : I₂ promotes cyclization, with solvent polarity and temperature influencing reaction efficiency. For example, dichloromethane at 0–25°C is often used to minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) isolates the product. Yield optimization requires monitoring iodine stoichiometry (1.1–1.5 eq) and inert atmospheres to prevent oxidation .

Q. How does this compound function as a protective group in organic synthesis?

Methodological Answer: The iodine atom in this compound enhances leaving-group ability, making it useful for temporary protection of alcohols or amines.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 3.5–4.5 ppm for CH₂I groups).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 243.98).

- X-ray Crystallography : Resolves stereochemical ambiguities in cyclized products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in diastereoselectivity during I₂-mediated carbamate annulation?

Methodological Answer: Discrepancies in diastereoselectivity arise from competing transition states (TS). For this compound derivatives:

- TS Modeling : Use DFT (B3LYP/6-31G*) to calculate energy barriers for syn vs. anti addition. For example, α-amine nitrile substituents favor cis-selectivity due to steric hindrance in the anti-periplanar TS .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., acetonitrile stabilizes ionic intermediates, enhancing selectivity by 15–20%) .

Q. What strategies mitigate phase II metabolism of carbamate derivatives in pharmacological studies?

Methodological Answer:

- Structural Modifications : Replace labile hydroxyl groups with N-alkyl carbamates (e.g., 3N-Me or 3N-Et) to reduce glucuronidation.

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS. For this compound analogs, CYP2E1 inhibition (e.g., disulfiram) decreases oxidation rates by 40–60% .

Q. How do researchers reconcile conflicting data on the carcinogenicity of carbamate analogs like this compound?

Methodological Answer:

- Comparative Toxicology : Use rodent models to compare this compound with ethyl carbamate (a known carcinogen). Dose-response studies (0.1–50 mg/kg) assess tumor incidence in lung/liver tissues.

- Metabolite Profiling : Identify DNA-reactive metabolites (e.g., vinyl carbamate epoxide) via ³²P-postlabeling. Human hepatocyte models confirm metabolic activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.